molecular formula C24H38N4O6 B14200059 L-Tyrosyl-L-leucyl-L-alanyl-L-leucine CAS No. 915224-02-1

L-Tyrosyl-L-leucyl-L-alanyl-L-leucine

Katalognummer: B14200059
CAS-Nummer: 915224-02-1
Molekulargewicht: 478.6 g/mol
InChI-Schlüssel: HJFYOVMYEQFYPS-KNTRFNDTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Tyrosyl-L-leucyl-L-alanyl-L-leucine is a linear tetrapeptide composed of tyrosine (Tyr), leucine (Leu), alanine (Ala), and leucine (Leu) residues. Its sequence, Tyr-Leu-Ala-Leu, suggests a hydrophobic character due to the dominance of branched-chain aliphatic side chains (leucine) and the aromatic phenol group of tyrosine. This peptide is likely to exhibit properties influenced by its tyrosine moiety, such as UV absorption at 280 nm, and hydrophobic interactions due to leucine residues .

Eigenschaften

CAS-Nummer

915224-02-1

Molekularformel

C24H38N4O6

Molekulargewicht

478.6 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C24H38N4O6/c1-13(2)10-19(27-22(31)18(25)12-16-6-8-17(29)9-7-16)23(32)26-15(5)21(30)28-20(24(33)34)11-14(3)4/h6-9,13-15,18-20,29H,10-12,25H2,1-5H3,(H,26,32)(H,27,31)(H,28,30)(H,33,34)/t15-,18-,19-,20-/m0/s1

InChI-Schlüssel

HJFYOVMYEQFYPS-KNTRFNDTSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Kanonische SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Substrate Specificity of TabS Enzyme

The l-amino acid ligase (Lal) from Pseudomonas syringae, TabS, exhibits broad substrate specificity, enabling condensation of unprotected amino acids. TabS catalyzes ATP-dependent formation of peptide bonds between N-terminal and C-terminal residues. For L-Tyrosyl-L-leucyl-L-alanyl-L-leucine, sequential reactions may involve:

  • Synthesis of L-Tyrosyl-L-leucine via TabS-mediated coupling of tyrosine (N-terminal) and leucine (C-terminal).
  • Synthesis of L-alanyl-L-leucine using alanine (N-terminal) and leucine (C-terminal).
  • Final coupling of the two dipeptides under optimized TabS conditions.

TabS achieves yields >80% for structurally similar dipeptides (e.g., L-leucyl-L-isoleucine, 77%; L-glutaminyl-L-threonine, 96%). Reaction parameters include:

  • pH : 7.5–8.0
  • Temperature : 37°C
  • ATP concentration : 5 mM
  • Incubation time : 24 hours

Kinetic Analysis and Byproduct Mitigation

TabS exhibits distinct selectivity for N- and C-terminal residues, minimizing homopeptide formation. Kinetic studies show Michaelis constants (Km) of 0.8–1.2 mM for tyrosine and leucine. Byproduct formation is <5% when substrate molar ratios are maintained at 1:1.

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Amino Acid Attachment

SPPS employs a Wang resin preloaded with Fmoc-protected leucine. Sequential coupling follows these steps:

  • Deprotection : 20% piperidine in dimethylformamide (DMF) removes Fmoc groups.
  • Activation : HBTU (2.5 eq) and DIPEA (5 eq) activate Fmoc-alanine.
  • Coupling : Activated alanine reacts with resin-bound leucine (2 hours, 25°C).
  • Repetition : Cycles repeated for leucine, tyrosine, with intermediate washing (DMF, dichloromethane).

Coupling efficiencies exceed 95% per step, as validated by ninhydrin tests.

Cleavage and Side-Chain Deprotection

Peptide-resin cleavage uses a trifluoroacetic acid (TFA)-based cocktail:

  • TFA : 94%
  • Water : 2.5%
  • Triisopropylsilane : 2.5%
  • Ethanedithiol : 1%

Incubation (2 hours, room temperature) yields crude peptide, with tyrosine’s hydroxyl group and leucine’s side chains deprotected.

Hybrid Enzymatic-Chemical Synthesis

Fragment Condensation Strategy

  • Enzymatic synthesis : TabS produces L-Tyrosyl-L-leucine and L-alanyl-L-leucine.
  • Chemical coupling : EDCI/HOBt mediates fragment condensation in anhydrous DMF.

This approach reduces racemization risks compared to full SPPS, achieving overall yields of 68–72% for tetrapeptides.

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Crude peptides are purified via reverse-phase HPLC:

Parameter Value
Column C18 (250 × 4.6 mm, 5 µm)
Mobile phase 0.1% TFA in water (A), 0.1% TFA in acetonitrile (B)
Gradient 5–60% B over 30 minutes
Flow rate 1.0 mL/min
Detection UV at 214 nm

Purified this compound shows >99% purity, validated by LC-MS.

Mass Spectrometry Confirmation

Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight:

  • Calculated : 481.6 Da
  • Observed : 481.3 Da (M+H)+

Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Racemization Risk Scalability
Enzymatic (TabS) 70–80 95–98 Low Moderate
SPPS 60–75 99+ Moderate Low
Hybrid 68–72 98–99 Low High

Enzymatic methods excel in eco-friendliness, while SPPS ensures high purity for research-grade peptides.

Industrial-Scale Production Challenges

  • Cost of ATP regeneration : Solved by enzymatic ATP recycling systems.
  • Solvent waste in SPPS : Mitigated via solvent recovery protocols.
  • Batch consistency : Addressed through real-time HPLC monitoring.

Analyse Chemischer Reaktionen

Types of Reactions

L-Tyrosyl-L-leucyl-L-alanyl-L-leucine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide into its constituent amino acids.

    Oxidation: Oxidation of the tyrosine residue can lead to the formation of dityrosine or other oxidative products.

    Reduction: Reduction reactions can affect disulfide bonds if present in the peptide structure.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bonds.

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the tyrosine residue.

    Reduction: Reducing agents like dithiothreitol (DTT) can be used to reduce disulfide bonds.

Major Products Formed

    Hydrolysis: The major products are the free amino acids tyrosine, leucine, and alanine.

    Oxidation: Oxidative products such as dityrosine.

    Reduction: Reduced forms of the peptide with free thiol groups if disulfide bonds are present.

Wissenschaftliche Forschungsanwendungen

L-Tyrosyl-L-leucyl-L-alanyl-L-leucine has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.

    Pharmacology: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Medicine: Explored for its role in drug delivery systems and as a bioactive peptide in various treatments.

    Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations.

Wirkmechanismus

The mechanism of action of L-Tyrosyl-L-leucyl-L-alanyl-L-leucine depends on its specific biological activity. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors or enzymes. The interaction can modulate signaling pathways, leading to various physiological responses. For example, if the peptide has antimicrobial activity, it may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The following table compares L-Tyrosyl-L-leucyl-L-alanyl-L-leucine with peptides of overlapping sequences or residue composition:

Compound Name (CAS) Sequence/Residues Molecular Formula Molecular Weight (g/mol) Key Features
This compound Tyr-Leu-Ala-Leu C₂₄H₃₈N₄O₆ (inferred) ~478 (calculated) Hydrophobic core; UV-active Tyr
L-Tyrosyl-L-leucyl-L-alanyl-L-alanyl-L-valyl (919802-27-0) Tyr-Leu-Ala-Ala-Val C₃₂H₅₂N₆O₈ 672.79 Extended alanine chain; valine terminus
L-Leucyl-L-tyrosine Leu-Tyr C₁₅H₂₁N₂O₄ 293.34 pKa: 3.46 (α-COOH), 8.38 (α-NH₃⁺)
L-Leucine, L-alanyl-L-leucyl-L-tyrosyl-L-leucyl-... (646513-37-3) Contains Tyr-Leu-Ala-Leu segment C₄₆H₇₇N₉O₁₂ 960.16 Larger peptide with serine and valine; enhanced solubility due to polar residues
Key Observations:
  • Hydrophobicity : this compound is more hydrophobic than its pentapeptide analog (919802-27-0) due to the absence of polar valine and additional alanine residues .
  • Ionization Behavior: While direct pKa data for the tetrapeptide is unavailable, the dipeptide L-Leucyl-L-tyrosine (pKa 3.46 and 8.38) suggests that tyrosine’s phenolic group (pKa ~10) may contribute to pH-dependent solubility in longer peptides .
  • Functional Implications : Tyrosine-containing peptides often exhibit antioxidant or receptor-binding activities, whereas leucine-rich sequences enhance stability in lipid-rich environments .
Tyrosine-Containing Peptides
  • This compound : The tyrosine residue may enable interactions with enzymes or receptors via hydrogen bonding or π-stacking. Its hydrophobic core could facilitate membrane penetration .
  • L-Leucyl-L-tyrosine : This dipeptide’s ionization profile makes it a model for studying pH-dependent conformational changes in larger tyrosine-containing peptides .
Leucine-Rich Peptides
  • L-Leucine, L-prolylglycyl-L-prolyl-L-alanyl-L-lysyl-... (PEDFWMAJDVJBPT-XQASUVORSA-N) : Incorporates proline and lysine, enhancing solubility and structural rigidity compared to the target tetrapeptide.
  • L-Leucine, L-alanyl-L-leucyl-L-tyrosyl-L-α-glutamyl-... (492996-42-6) : The glutamyl and aspartyl residues introduce acidity, contrasting with the neutral/aliphatic nature of this compound.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing L-Tyrosyl-L-leucyl-L-alanyl-L-leucine using solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : SPPS involves sequential coupling of protected amino acids (e.g., Fmoc-protected tyrosine, leucine, alanine) to a resin-bound peptide chain. Critical steps include:

  • Coupling efficiency : Use coupling agents like HBTU/HOBt to activate carboxyl groups .
  • Deprotection : Remove Fmoc groups with 20% piperidine in DMF after each coupling cycle .
  • Cleavage and purification : Cleave the peptide from the resin using TFA/water/TIS (95:2.5:2.5) and purify via reverse-phase HPLC with C18 columns .
    • Common pitfalls : Incomplete deprotection or coupling can lead to truncated peptides; rigorous analytical HPLC and mass spectrometry (MS) validation are essential .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Structural validation employs:

  • NMR spectroscopy : 2D NMR (e.g., COSY, NOESY) confirms backbone connectivity and sidechain conformations .
  • Mass spectrometry : High-resolution MS (e.g., MALDI-TOF or ESI-MS) verifies molecular weight .
  • Circular dichroism (CD) : Assesses secondary structure (e.g., α-helix or β-sheet propensity) in solution .
    • Data interpretation : Discrepancies in NMR peaks may indicate misfolded regions; CD spectra should align with predicted structural motifs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Contradictions often arise from:

  • Purity variations : Validate peptide purity (>95%) via HPLC and MS before assays .
  • Experimental conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. HeLa) to ensure reproducibility .
  • Orthogonal assays : Cross-validate using SPR (binding affinity) and functional assays (e.g., cAMP modulation for receptor studies) .
    • Case study : If one study reports antimicrobial activity while another does not, test both under identical bacterial strains and growth conditions .

Q. What computational approaches are suitable for predicting the interaction of this compound with biological targets?

  • Methodological Answer : Use:

  • Molecular docking (AutoDock Vina) : Predict binding modes with receptors (e.g., GPCRs) using crystal structures from the PDB .
  • Molecular dynamics (MD) simulations (GROMACS) : Simulate peptide-receptor interactions over 100+ ns to assess stability and binding free energy .
  • Machine learning (AlphaFold) : Predict peptide tertiary structure if experimental data are lacking .
    • Validation : Compare computational predictions with SPR or ITC-derived binding constants .

Q. How can in vivo models be optimized to study the pharmacokinetics of this compound?

  • Methodological Answer :

  • Animal models : Use transgenic mice (e.g., humanized receptors) to assess bioavailability and metabolism .
  • Dosing routes : Compare intravenous vs. oral administration; monitor plasma levels via LC-MS/MS .
  • Tissue distribution : Radiolabel the peptide (e.g., with ³H or ¹⁴C) and quantify accumulation in target organs .
    • Challenges : Peptide degradation by proteases requires co-administration of protease inhibitors or PEGylation to enhance stability .

Methodological Design Questions

Q. What experimental controls are critical when studying the cellular uptake of this compound?

  • Methodological Answer : Include:

  • Negative controls : Use scrambled peptide sequences or uptake inhibitors (e.g., chloroquine for endocytosis studies) .
  • Positive controls : Fluorescently labeled peptides (e.g., FITC-conjugated) to track intracellular localization via confocal microscopy .
  • Viability assays : MTT or LDH assays to rule out cytotoxicity confounding uptake results .

Q. How can researchers differentiate between specific and nonspecific interactions in binding assays involving this peptide?

  • Methodological Answer :

  • Competition assays : Add excess unlabeled peptide; specific binding should decrease dose-dependently .
  • Surface plasmon resonance (SPR) : Analyze dissociation constants (KD); nonspecific binding typically shows fast dissociation rates .
  • Mutagenesis : Modify key residues (e.g., tyrosine → phenylalanine) and compare binding affinities .

Data Analysis & Reporting

Q. How should researchers address batch-to-batch variability in peptide synthesis for publication?

  • Methodological Answer :

  • Document synthesis parameters : Record resin type, coupling times, and purification gradients for each batch .
  • Statistical analysis : Use ANOVA to compare bioactivity across batches; significant differences may require re-synthesis .
  • Supplementary data : Include HPLC traces and MS spectra for all batches in supplementary materials .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.